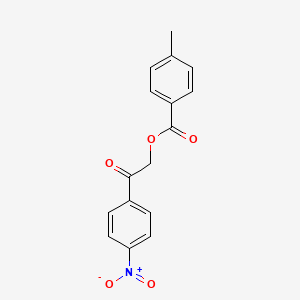![molecular formula C22H22N2O3 B11547367 N'-[(1E)-1-(2,4-dimethoxyphenyl)ethylidene]-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B11547367.png)
N'-[(1E)-1-(2,4-dimethoxyphenyl)ethylidene]-2-(naphthalen-1-yl)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-[(1E)-1-(2,4-dimetoxi fenil)etilideno]-2-(naftalen-1-il)acetohidrazida es un compuesto orgánico que pertenece a la clase de las hidrazonas. Las hidrazonas se caracterizan por la presencia de un doble enlace carbono-nitrógeno (C=N) con un átomo de nitrógeno adyacente.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N'-[(1E)-1-(2,4-dimetoxi fenil)etilideno]-2-(naftalen-1-il)acetohidrazida típicamente implica la reacción de condensación entre 2,4-dimetoxi benzaldehído y 2-(naftalen-1-il)acetohidrazida. La reacción generalmente se lleva a cabo en un disolvente orgánico como etanol o metanol bajo condiciones de reflujo. La mezcla de reacción se calienta para facilitar la formación del enlace hidrazona, y el producto se purifica luego por recristalización o cromatografía en columna.
Métodos de producción industrial
Si bien los métodos específicos de producción industrial para este compuesto no están bien documentados, el enfoque general implicaría la ampliación del proceso de síntesis de laboratorio. Esto incluiría la optimización de las condiciones de reacción, como la temperatura, la elección del solvente y el tiempo de reacción, para maximizar el rendimiento y la pureza. La producción industrial también puede involucrar el uso de reactores de flujo continuo para mejorar la eficiencia y la escalabilidad.
Análisis De Reacciones Químicas
Tipos de reacciones
N'-[(1E)-1-(2,4-dimetoxi fenil)etilideno]-2-(naftalen-1-il)acetohidrazida puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar las oximas correspondientes u otros productos de oxidación.
Reducción: Las reacciones de reducción pueden convertir el grupo hidrazona en un grupo amina.
Sustitución: Los anillos aromáticos en el compuesto pueden sufrir reacciones de sustitución electrofílica, como la nitración o la halogenación.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno (H₂O₂) y permanganato de potasio (KMnO₄).
Reducción: Los agentes reductores como el borohidruro de sodio (NaBH₄) o el hidruro de aluminio y litio (LiAlH₄) se utilizan normalmente.
Sustitución: Las reacciones de sustitución electrofílica a menudo requieren catalizadores como el ácido sulfúrico (H₂SO₄) o los ácidos de Lewis.
Principales productos formados
Oxidación: Oximas u otros derivados oxidados.
Reducción: Aminas u otras formas reducidas.
Sustitución: Varios compuestos aromáticos sustituidos dependiendo del sustituyente introducido.
Aplicaciones Científicas De Investigación
N'-[(1E)-1-(2,4-dimetoxi fenil)etilideno]-2-(naftalen-1-il)acetohidrazida tiene varias aplicaciones de investigación científica:
Química: Se utiliza como reactivo en la síntesis orgánica y como ligando en la química de coordinación.
Biología: Se ha investigado por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se ha explorado por sus posibles aplicaciones terapéuticas debido a sus propiedades bioactivas.
Industria: Se utiliza en el desarrollo de nuevos materiales y como intermedio en la síntesis de otras moléculas complejas.
Mecanismo De Acción
El mecanismo de acción de N'-[(1E)-1-(2,4-dimetoxi fenil)etilideno]-2-(naftalen-1-il)acetohidrazida involucra su interacción con dianas moleculares específicas. El grupo hidrazona puede formar complejos estables con iones metálicos, lo que puede influir en varias vías bioquímicas. Además, los anillos aromáticos del compuesto pueden interactuar con macromoléculas biológicas, potencialmente interrumpiendo su función normal y provocando efectos terapéuticos.
Comparación Con Compuestos Similares
Compuestos similares
N'-[(1E)-1-(4-bromofenil)etilideno]-2-(1-naftil)acetohidrazida: Estructura similar con un sustituyente bromo.
N'-[(1E)-1-(2,4-dimetoxi fenil)etilideno]-2-(1H-1,2,4-triazol-1-il)acetohidrazida: Contiene un anillo triazol en lugar de un anillo naftaleno.
Singularidad
N'-[(1E)-1-(2,4-dimetoxi fenil)etilideno]-2-(naftalen-1-il)acetohidrazida es única debido a su combinación específica de un grupo 2,4-dimetoxi fenil y un grupo naftalen-1-il. Esta estructura única confiere propiedades químicas y biológicas distintas, lo que la convierte en un compuesto valioso para diversas aplicaciones de investigación.
Propiedades
Fórmula molecular |
C22H22N2O3 |
|---|---|
Peso molecular |
362.4 g/mol |
Nombre IUPAC |
N-[(E)-1-(2,4-dimethoxyphenyl)ethylideneamino]-2-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C22H22N2O3/c1-15(19-12-11-18(26-2)14-21(19)27-3)23-24-22(25)13-17-9-6-8-16-7-4-5-10-20(16)17/h4-12,14H,13H2,1-3H3,(H,24,25)/b23-15+ |
Clave InChI |
PIKHYIZHRDYHPN-HZHRSRAPSA-N |
SMILES isomérico |
C/C(=N\NC(=O)CC1=CC=CC2=CC=CC=C21)/C3=C(C=C(C=C3)OC)OC |
SMILES canónico |
CC(=NNC(=O)CC1=CC=CC2=CC=CC=C21)C3=C(C=C(C=C3)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3,4-dichlorophenyl)-N-[(E)-phenylmethylidene]-1,3-benzoxazol-5-amine](/img/structure/B11547289.png)
![2-methoxy-3-nitro-4-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl acetate](/img/structure/B11547298.png)
![4-[(E)-{[2-(2,2-Diphenylacetamido)acetamido]imino}methyl]phenyl 2-bromobenzoate](/img/structure/B11547300.png)
![3-[(4-Chlorophenyl)sulfanyl]-N'-[(E)-[2-(pentyloxy)phenyl]methylidene]propanehydrazide](/img/structure/B11547308.png)
![4-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-6-(morpholin-4-yl)-N-(4-nitrophenyl)-1,3,5-triazin-2-amine](/img/structure/B11547309.png)

![2-[(2,4-Dibromophenyl)amino]-N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11547324.png)

![N'-[(3E)-1-acetyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(4-bromo-2-methoxyphenoxy)acetohydrazide](/img/structure/B11547334.png)
![(4E)-5-methyl-4-{[(2-methyl-4-nitrophenyl)amino]methylidene}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11547335.png)
![3-(5-{[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]amino}-1,3-benzoxazol-2-yl)naphthalen-2-ol](/img/structure/B11547348.png)
![4-[(E)-{2-[(2-cyanophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-bromobenzoate](/img/structure/B11547356.png)
![Ethyl 2-{[(3,6-diamino-5-cyanothieno[2,3-b]pyridin-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11547357.png)

